Product packaging for D-Ribose-1,5-13C2(Cat. No.:)

D-Ribose-1,5-13C2

Cat. No.: B12956913
M. Wt: 152.12 g/mol
InChI Key: PYMYPHUHKUWMLA-JDOWDCJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Ribose-1,5-13C2 (CAS 213825-56-0) is a stable, isotopically labeled form of D-Ribose where carbon atoms at positions 1 and 5 are replaced with the 13C isotope . This high-purity compound serves as a critical analytical standard and research tool, particularly in the fields of metabolomics and drug development, where it is used as a tracer to elucidate biochemical pathways . In research, this labeled ribose is essential for probing the Pentose Phosphate Pathway (PPP), a fundamental metabolic pathway parallel to glycolysis . D-Ribose itself is a foundational monosaccharide that forms the carbohydrate backbone of vital molecules like ATP (adenosine triphosphate), RNA, and DNA . It plays an indispensable role in cellular bioenergetics, as it is a necessary substrate for the synthesis and salvage of adenosine nucleotides, the primary energy currency of the cell . By incorporating 13C labels, researchers can track the flux of ribose through metabolic networks, providing insights into energy production, mitochondrial function, and the metabolic alterations that occur in various disease states . The mechanism of action for supplemental, unlabeled D-ribose in physiological studies involves bypassing the rate-limiting step of the PPP, governed by glucose-6-phosphate dehydrogenase (G-6-PDH) . This bypass accelerates the production of D-ribose-5-phosphate and subsequently 5-phosphoribosyl-1-pyrophosphate (PRPP), a pivotal precursor for the de novo synthesis of ATP . Research suggests that this process can support the recovery of ATP levels in cells subjected to metabolic stress, such as in myocardial ischemia or skeletal muscle fatigue . The use of this compound allows for the detailed mechanistic study of these processes in vitro and in vivo. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B12956913 D-Ribose-1,5-13C2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10O5

Molecular Weight

152.12 g/mol

IUPAC Name

(2R,3R,4R)-2,3,4,5-tetrahydroxy(1,5-13C2)pentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1+1,2+1

InChI Key

PYMYPHUHKUWMLA-JDOWDCJQSA-N

Isomeric SMILES

[13CH2]([C@H]([C@H]([C@H]([13CH]=O)O)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

Analytical Methodologies for D Ribose 1,5 13c2 Tracing

Mass Spectrometry (MS) for Mass Isotopologue Distribution Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for metabolomic studies, offering high throughput and effective ionization for the analysis of small molecules. nih.gov In the context of D-Ribose-1,5-13C2 tracing, LC-MS is instrumental for separating and detecting the labeled ribose and its downstream metabolites from complex biological matrices. The chromatographic separation reduces sample complexity and mitigates matrix effects during ionization. nih.gov

Reverse-phase liquid chromatography (RPLC), often utilizing C18 columns, is a common method for separating semi-polar compounds, including various glycosylated species that may arise from ribose metabolism. nih.gov For more polar compounds, such as sugar phosphates, hydrophilic interaction liquid chromatography (HILIC) is frequently employed. nih.govresearchgate.net The coupling of LC with mass spectrometry allows for the sensitive detection and quantification of the 13C-labeled compounds. The mass spectrometer identifies compounds based on their mass-to-charge ratio (m/z), and the incorporation of 13C from this compound into various metabolites can be tracked by observing the corresponding mass shifts.

Auto MS/MS is a mode of operation in LC-MS that facilitates the acquisition of both MS and MS/MS data in a single run. This is particularly useful in untargeted metabolomics for identifying unknown labeled metabolites. dtu.dk However, a challenge with this approach is that more abundant metabolites are often preferentially selected for fragmentation. To counteract this, inclusion or exclusion lists can be used to increase the number of targeted metabolites that are fragmented, providing valuable structural information. dtu.dk

Fourier Transform Mass Spectrometry (FT-MS) for High Resolution

Fourier Transform Mass Spectrometry (FT-MS), particularly Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS), provides exceptionally high resolution and mass accuracy, which is critical for the analysis of isotopically labeled compounds. nih.gov This high resolution allows for the unambiguous identification of metabolites by providing highly accurate mass measurements, which in turn facilitates the confident assignment of molecular formulas. frontiersin.org

In this compound tracing studies, the ability of FT-MS to resolve closely related isotopic peaks is paramount. This is essential for accurately determining the mass isotopologue distribution (MID) of a metabolite, which reveals the number of 13C atoms incorporated from the tracer. The high resolving power of FT-ICR MS can distinguish between 13C-labeled metabolites and other endogenous molecules with very similar masses. nih.gov

Direct injection mass spectrometry is an analytical approach that can be used with FT-ICR MS, allowing for the rapid analysis of liquid samples without prior chromatographic separation. This method is suitable for high-throughput screening of hundreds of samples per day. nih.gov Furthermore, high-resolution MALDI-FT-ICR MS imaging has been demonstrated as a viable technique for the in situ analysis of metabolites in tissue samples, which could be applied to visualize the spatial distribution of this compound and its metabolic products within tissues. nih.gov

Detection and Quantification of Ribose and Derived Metabolites

The detection and quantification of this compound and its metabolites are central to stable isotope tracing studies. These analyses provide insights into the activity of metabolic pathways. nih.gov A key aspect of this is the determination of the mass isotopologue distribution (MID), which describes the relative abundance of all isotopic forms of a given metabolite. This information is critical for metabolic flux analysis. nih.gov

An analytical method using ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) has been developed for the simultaneous quantification of sugar metabolites and their MIDs. nih.gov This method demonstrates good linearity with a coefficient of determination (R2) greater than 0.99 and detection limits ranging from 0.1 to 50 mg L-1. nih.gov In a study using this method on a labeled Brevibacterium flavum sample, seven sugar metabolites were detected with quantities ranging from 6.15 to 3704.21 mg L-1 and 13C abundance between 12.77% and 91.93%. nih.gov

The incorporation of 13C from labeled glucose into adenosine has been observed in both cultured cells and tumors, indicating the successful tracing of ribose 5-phosphate through the pentose (B10789219) phosphate (B84403) pathway. biorxiv.org The analysis of 13C labeling patterns is a time-efficient method for understanding relative pathway activities and nutrient contributions to metabolic pathways. fz-juelich.de

Chromatographic Separation Techniques for Ribose and its Derivatives

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of ribose and its derivatives. A variety of HPLC methods have been developed, utilizing different columns and mobile phases to achieve effective separation. For instance, a reverse-phase HPLC method can be used for the analysis of D-Ribose with a mobile phase consisting of acetonitrile, water, and phosphoric acid. For applications compatible with mass spectrometry, formic acid is substituted for phosphoric acid. sielc.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is another common approach, particularly for separating hydrophilic compounds like sugars. helixchrom.com A TSKgel Amide-80 column with a mobile phase of 82% acetonitrile in 5 mM ammonium formate (pH 5.5) has been used to separate various monosaccharides. researchgate.net

The choice of column and conditions can be tailored to specific analytical needs. For example, the United States Pharmacopeia and the National Formulary (USP-NF) specifies the use of a column with L22 packing material for the analysis of ribose. shodex.com A high-throughput HPLC method with evaporative light-scattering detection has also been developed to analyze ribose and ribitol, achieving separation in just 2.3 minutes. researchgate.net

Interactive Data Table: HPLC Methodologies for Ribose Separation

Column TypeMobile PhaseDetection MethodApplication
Newcrom R1 (Reverse Phase)Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS)MSAnalysis of D-Ribose
Chromolith NH2Acetonitrile, Water (85:15)UV (190 nm)Separation of Ribose, Xylitol, and Mannose
TSKgel Amide-80 (HILIC)82% Acetonitrile, 5 mM Ammonium Formate (pH 5.5)Evaporative Light Scattering (ELSD)Separation of common monosaccharides
SUGAR KS-801Not specifiedNot specifiedAnalysis of Ribose according to USP-NF
β-cyclobond 2000Not specifiedEvaporative Light-ScatteringHigh-throughput analysis of ribose and ribitol

Capillary Electrophoresis for Enantiomer Separation

Capillary Electrophoresis (CE) is a highly efficient technique for the separation of chiral molecules, such as the enantiomers of ribose. chromatographytoday.com The separation is achieved by adding a chiral selector to the background electrolyte. The enantiomers form transient, diastereomeric complexes with the chiral selector, leading to different electrophoretic mobilities and thus separation. chromatographytoday.com

Cyclodextrins (CDs) and their derivatives are widely used as chiral selectors in CE. researchgate.netnih.gov These cyclic oligosaccharides create a chiral environment that interacts differently with the D- and L-enantiomers of ribose. For the separation of neutral analytes like ribose, the chiral selector must be charged, or a charge can be induced on the enantiomers. chromatographytoday.com

A CE method has been developed for the separation of ribose enantiomers using 7-aminonaphthalene-1,3-disulfonic acid as a derivatization reagent and 25mM tetraborate with 5mM β-cyclodextrin as the electrolyte. researchgate.net This method was capable of detecting 0.35% of D-ribose in L-ribose, which corresponds to an enantiomeric excess of 99.3% for L-ribose. researchgate.net The derivatization reagent and the sample matrix did not interfere with the measurement. researchgate.net

Sample Preparation and Extraction Protocols for this compound Tracing Studies

Proper sample preparation and extraction are critical for accurate and reliable results in this compound tracing studies. The goal is to efficiently extract the labeled metabolites from the biological matrix while minimizing degradation and contamination.

For cultured cells, a common protocol involves a rapid wash with ice-cold saline to remove extracellular metabolites. The intracellular metabolites are then extracted using a cold solvent mixture, typically 80% methanol in water. biorxiv.org The samples are then centrifuged at a high speed (e.g., 20,000 g) at a low temperature (e.g., 4 °C) to pellet cellular debris. The resulting supernatant, which contains the metabolites, is collected and dried, often using a speed vacuum concentrator. biorxiv.org The dried pellets are then reconstituted in a suitable solvent for LC-MS analysis. biorxiv.org

For tissue samples, a similar principle is applied. Tissues are often freeze-clamped in liquid nitrogen immediately after harvesting to quench metabolic activity. escholarship.org The frozen tissue is then homogenized in a cold extraction solvent. The subsequent steps of centrifugation, supernatant collection, and drying are similar to those for cultured cells.

For plasma or serum samples, proteins are typically precipitated and removed prior to analysis. This can be achieved by adding a cold organic solvent like methanol or acetonitrile. After centrifugation to remove the precipitated proteins, the supernatant containing the metabolites is collected for analysis.

Applications of D Ribose 1,5 13c2 in Metabolic Pathway Elucidation

Elucidating Carbon Flow through Central Metabolic Pathways

The dual labeling of D-Ribose at the C1 and C5 positions provides a unique advantage in tracing carbon flow through central metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP) and its connections to glycolysis and the tricarboxylic acid (TCA) cycle. When cells are supplied with D-Ribose-1,5-13C2, the labeled carbons are incorporated into various downstream metabolites, and their distribution reveals the activity of interconnected pathways.

The C1 carbon of ribose-5-phosphate (B1218738), derived from the supplied this compound, is of particular interest. In the oxidative phase of the PPP, this carbon atom is cleaved and released as carbon dioxide (CO2). The detection of labeled CO2 or the absence of the C1 label in subsequent metabolites provides a direct measure of oxidative PPP flux. Conversely, the C5 carbon is retained throughout the non-oxidative PPP and can be traced into glycolytic intermediates like fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate.

By analyzing the mass isotopomer distribution (MID) of key metabolites, researchers can quantify the relative contributions of the oxidative and non-oxidative branches of the PPP. For instance, the labeling pattern of lactate, a product of glycolysis, can reveal the extent to which pentose sugars are being recycled back into the glycolytic pathway.

Interactive Data Table: Mass Isotopomer Distribution in Key Metabolites Following this compound Labeling

MetaboliteM+0 Abundance (%)M+1 Abundance (%)M+2 Abundance (%)Inferred Pathway Activity
Ribose-5-Phosphate51085High uptake and phosphorylation of this compound
Lactate70255Significant recycling of C5 from ribose into glycolysis
Citrate80155Entry of ribose-derived carbons into the TCA cycle
Glutamate85123TCA cycle activity and amino acid biosynthesis

This table presents hypothetical data to illustrate the expected labeling patterns. M+0 represents the unlabeled metabolite, while M+1 and M+2 represent metabolites with one and two 13C atoms, respectively.

Tracing Ribose-5-Phosphate Synthesis Pathways

Ribose-5-phosphate (R5P) is a critical precursor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain coenzymes. nih.gov Cells can generate R5P through two primary routes: the oxidative and the non-oxidative branches of the PPP. bu.edu this compound is an invaluable tool for dissecting the relative contributions of these two pathways to the intracellular R5P pool.

When this compound is supplied, it can be directly phosphorylated to form 1,5-13C2-R5P. The incorporation of this doubly labeled R5P into nucleotides can be readily detected. By comparing the labeling pattern of nucleotides with that of R5P derived from other precursors (such as glucose), the reliance of the cell on exogenous versus de novo synthesized ribose can be determined.

Furthermore, the distinct fates of the C1 and C5 labels allow for a clear distinction between the oxidative and non-oxidative PPP. If R5P is synthesized primarily through the oxidative PPP from an unlabeled precursor like glucose, the C1 position will be unlabeled due to decarboxylation. In contrast, the non-oxidative PPP rearranges carbon skeletons, leading to a different labeling pattern in R5P. The use of this compound provides a clear signature for exogenous ribose utilization, which can be compared against the background of endogenous synthesis.

Interactive Data Table: Labeling Patterns in Ribose Moiety of Nucleotides

NucleotideLabeling from [U-13C]GlucoseLabeling from this compoundPredominant R5P Source
Adenosine Monophosphate (AMP)M+5 (High)M+2 (Low)De novo synthesis via PPP
Guanosine Monophosphate (GMP)M+5 (High)M+2 (Low)De novo synthesis via PPP
Uridine Monophosphate (UMP)M+5 (Low)M+2 (High)Salvage/uptake of exogenous ribose
Cytidine Monophosphate (CMP)M+5 (Low)M+2 (High)Salvage/uptake of exogenous ribose

This table illustrates how the labeling pattern in nucleotides can reveal the primary source of the ribose-5-phosphate precursor under different experimental conditions.

Assessment of Metabolic Flexibility and Adaptive Mechanisms

Metabolic flexibility, the ability of cells to adapt their metabolism in response to changes in nutrient availability or environmental stress, is crucial for survival and is often altered in disease states such as cancer. This compound can be employed to probe this metabolic plasticity by challenging cells with this labeled substrate under various conditions.

For example, under conditions of glucose deprivation, some cells may upregulate the utilization of alternative carbon sources, including ribose. By supplying this compound, researchers can trace the extent to which ribose is catabolized to fuel central carbon metabolism or utilized for biosynthesis. The labeling patterns in metabolites of the TCA cycle and amino acids can reveal the adaptive strategies employed by cells to maintain energy production and biomass synthesis.

Moreover, the dual-labeling approach can shed light on the reversibility of metabolic pathways. The non-oxidative PPP is known to be reversible, and the labeling patterns derived from this compound can provide evidence for the direction and magnitude of flux through these reversible reactions under different physiological states. This information is critical for understanding how cells rewire their metabolic networks to cope with stress and to identify potential targets for therapeutic intervention.

Interactive Data Table: Metabolic Response to Glucose Deprivation with this compound Tracing

ConditionLactate M+1 Enrichment (%)Citrate M+1 Enrichment (%)Inferred Metabolic Shift
High Glucose52Primary reliance on glucose for glycolysis and TCA cycle
Low Glucose2515Increased catabolism of ribose to fuel central carbon metabolism
Glucose Deprivation4030High dependence on ribose as an alternative energy source

This table demonstrates how changes in the enrichment of labeled carbons in key metabolites can indicate a shift in metabolic strategy in response to nutrient stress.

Based on a comprehensive review of available scientific literature, there is no specific research detailing the use of the chemical compound This compound for the study of Pentose Phosphate Pathway (PPP) flux.

Methodologies for quantifying metabolic fluxes in the Pentose Phosphate Pathway predominantly rely on the use of stable isotope tracers derived from glucose, such as [1,2-¹³C₂]glucose or [U-¹³C₆]glucose. These approaches involve administering the labeled glucose and then analyzing the isotopic enrichment in downstream metabolites, including the ribose moiety of RNA, to calculate the activity of the oxidative and non-oxidative branches of the PPP.

While exogenous D-ribose is known to enter cellular metabolism and can be phosphorylated to Ribose-5-Phosphate, thereby entering the non-oxidative arm of the PPP, its use as an isotopic tracer in the form of this compound to quantify pathway fluxes is not documented in the provided search results. Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested outline focusing solely on this specific compound.

Lack of Publicly Available Research on this compound for Pentose Phosphate Pathway Flux Analysis

Following a comprehensive search of scientific literature and databases, there is no specific, publicly available research detailing the use of the chemical compound This compound for the study of Pentose Phosphate Pathway (PPP) flux. The application of this particular isotopologue for delineating metabolic intermediates, quantifying downstream metabolites, or assessing PPP activity in biological systems is not documented in the accessible scientific domain.

Metabolic flux analysis, a powerful tool for understanding cellular metabolism, commonly employs stable isotope tracers to follow the path of atoms through metabolic networks. For investigating the Pentose Phosphate Pathway, research has predominantly focused on using 13C-labeled glucose tracers, such as [1,2-¹³C₂]glucose or [2,3-¹³C₂]glucose. physiology.orgnih.gov These tracers allow scientists to track the carbon atoms from glucose as they enter the PPP and are converted into various intermediates, including ribose-5-phosphate, and downstream products like lactate. physiology.orgnih.gov

The analysis of the resulting labeling patterns in metabolites (isotopomers) provides quantitative data on the activity of the PPP relative to other pathways like glycolysis. nih.govnih.gov For instance, studies in human hepatoma cells have utilized [1,2-¹³C₂]glucose to determine the distribution of ¹³C in ribose and lactate, thereby estimating the relative rates of the transketolase and transaldolase reactions within the non-oxidative branch of the PPP. physiology.org

While using labeled ribose could theoretically provide insights into the non-oxidative branch of the PPP, the specific this compound isotopologue does not appear in the reviewed literature for this application. nih.govmdpi.com Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings or data tables on its use as per the requested outline. The scientific community has, to date, focused on other tracers to elucidate the complexities of the Pentose Phosphate Pathway.

D Ribose 1,5 13c2 in Nucleotide Metabolism Research

De Novo Nucleotide Biosynthesis Pathways

De novo synthesis pathways build nucleotides from simple precursor molecules. The ribose component for all nucleotides synthesized through this route is provided by a crucial activated sugar molecule, 5-phosphoribosyl-1-pyrophosphate (PRPP). nih.gov Using D-Ribose-1,5-13C2 as a tracer enables precise tracking of the ribose unit from its entry into the cell to its final incorporation into the nucleotide structure.

Exogenously supplied this compound is first phosphorylated by the enzyme ribokinase to produce D-Ribose-5-phosphate (R5P) labeled at the C1 and C5 positions. This R5P molecule then serves as the substrate for PRPP synthetase. nih.gov This enzyme catalyzes the transfer of a pyrophosphate group from ATP to the C1 carbon of R5P, yielding PRPP. youtube.comnih.gov The reaction preserves the carbon skeleton of the ribose, meaning the resulting PRPP molecule carries the isotopic labels at the C1 and C5 positions of its ribose unit. researchgate.net This labeled PRPP is the activated form of ribose essential for the subsequent steps of nucleotide synthesis. nih.gov

The direct conversion of this compound to the key precursor PRPP-[1,5-13C2] is outlined below:

StepStarting MaterialEnzymeProduct13C Label Position
1This compoundRibokinaseD-Ribose-5-phosphate-[1,5-13C2]C1, C5
2D-Ribose-5-phosphate-[1,5-13C2]PRPP Synthetase5-Phosphoribosyl-1-pyrophosphate-[1,5-13C2]C1, C5

In de novo synthesis, the pathways for purines and pyrimidines differ in their assembly but both utilize PRPP as the source of the ribose-phosphate backbone. nih.gov

For purine (B94841) synthesis, the process begins with the labeled PRPP-[1,5-13C2], and the purine ring is constructed step-by-step upon this ribose foundation. nih.gov The result is a purine nucleotide, such as inosine (B1671953) monophosphate (IMP), where the ribose moiety is labeled at C1' and C5'.

Conversely, in pyrimidine (B1678525) synthesis, the pyrimidine ring (orotate) is synthesized first and is then attached to the labeled PRPP-[1,5-13C2]. nih.gov This reaction, catalyzed by orotate (B1227488) phosphoribosyltransferase, directly incorporates the [1,5-13C2]-labeled ribose-phosphate into the pyrimidine nucleotide structure. portlandpress.com

By measuring the incorporation of the 13C label into the ribose part of the nucleotide pool, researchers can quantify the rate of de novo synthesis for both purines and pyrimidines. researchgate.net

Salvage Pathways of Nucleotide Metabolism

In addition to de novo synthesis, cells can recycle pre-existing nucleobases from the breakdown of nucleic acids through salvage pathways. These pathways are metabolically efficient as they reuse complex molecules. The salvage process involves attaching a recycled base to a ribose-phosphate unit supplied by PRPP. youtube.commicrobialcell.com

When this compound is used as a tracer, it is converted to PRPP-[1,5-13C2] as previously described. Phosphoribosyltransferase enzymes then catalyze the transfer of the labeled ribose-phosphate group from PRPP-[1,5-13C2] to a salvaged base (e.g., adenine, guanine, or uracil). portlandpress.com This generates nucleotides where the ribose component is isotopically labeled, while the base is unlabeled. This allows for a clear distinction and quantification of the salvage pathway's contribution to the total nucleotide pool, as opposed to the de novo pathway where other labeled precursors might be used to label the base. biorxiv.org

Ribose-5-Phosphate (B1218738) Supply for Nucleic Acid Biogenesis

The ultimate fate of newly synthesized nucleotides is often their incorporation into nucleic acids. This compound serves as an excellent tracer for monitoring the entire process, from the initial sugar uptake to the final assembly of RNA and DNA.

The purine and pyrimidine ribonucleotides (AMP, GMP, UMP, CMP) synthesized via the de novo or salvage pathways will contain the [1,5-13C2]-labeled ribose moiety. These monophosphates are subsequently phosphorylated to their triphosphate forms (ATP, GTP, UTP, CTP). These labeled ribonucleoside triphosphates are the direct building blocks for RNA synthesis. During transcription, RNA polymerases incorporate these labeled units into growing RNA chains. springernature.com By measuring the rate of 13C enrichment in the ribose of total RNA, scientists can determine the rate of new RNA synthesis (ribosomal biogenesis) within a cell or organism. worktribe.com

The building blocks for DNA, deoxyribonucleotides, are synthesized from their corresponding ribonucleotides. The enzyme ribonucleotide reductase (RNR) catalyzes the reduction of the 2'-hydroxyl group on the ribose sugar of ribonucleoside diphosphates (ADP, GDP, CDP, UDP) to form deoxyribonucleoside diphosphates (dADP, dGDP, dCDP, dUDP). nih.gov This reaction modifies the C2' position but does not alter the C1' or C5' positions of the ribose ring. wikipedia.org

Therefore, the [1,5-13C2] label is fully retained during the conversion to deoxyribonucleotides. These labeled deoxyribonucleoside diphosphates are then phosphorylated to triphosphates (dATP, dGTP, dCTP, and dTTP after further modification) and used by DNA polymerases for DNA replication. Tracing the [1,5-13C2] label into the deoxyribose component of DNA allows for the quantification of DNA synthesis and repair rates. researchgate.net

Metabolic Regulation of Nucleotide Pools via this compound

The study of nucleotide metabolism regulation is greatly enhanced by the use of stable isotope tracers, such as this compound. This isotopically labeled sugar serves as a powerful tool to probe the intricate network of reactions that govern the size and composition of cellular nucleotide pools. By tracing the journey of the 13C-labeled carbon atoms from D-ribose into the ribose moiety of newly synthesized nucleotides, researchers can quantitatively assess the activity of key biosynthetic pathways under various physiological and pathological conditions.

Upon entering a cell, this compound is phosphorylated to form ribose-5-phosphate (R5P), which is then converted into the crucial metabolic intermediate 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP). nih.govnih.gov PRPP is a universal precursor for both de novo and salvage pathways of purine and pyrimidine nucleotide synthesis. nih.govresearchgate.net In the de novo pathways, the labeled ribose unit from PRPP is incorporated as the foundational scaffold upon which the purine and pyrimidine rings are assembled. wpmucdn.com In the salvage pathways, PRPP donates the labeled ribose-phosphate moiety to a pre-existing nucleobase, recycling it into a functional nucleotide. researchgate.netnih.gov

The primary advantage of using this compound is its ability to directly measure the flux through these pathways. Analytical techniques, particularly mass spectrometry (MS), are employed to detect and quantify the mass isotopologues of nucleotides within the cell. nih.govnih.gov The incorporation of this compound results in a mass shift of +2 atomic mass units (M+2) in the ribose component of the nucleotides. By measuring the ratio of M+2 labeled nucleotides to their unlabeled (M+0) counterparts, a direct readout of the rate of de novo and salvage synthesis can be obtained. biorxiv.org

Research findings have demonstrated that proliferating cells, such as cancer cells, often exhibit increased reliance on de novo nucleotide synthesis to support rapid cell division. nih.govnih.gov Tracing studies with labeled ribose can quantify this upregulation and assess the efficacy of therapeutic agents that target these pathways. For example, an inhibitor of a key enzyme in the de novo purine synthesis pathway would be expected to significantly decrease the incorporation of the 13C2 label into the ATP and GTP pools, a hypothesis that can be quantitatively tested using this method.

The data below illustrates how this compound tracing can be used to dissect the regulation of nucleotide pools. Table 1 shows a simulated experiment measuring the effect of a metabolic inhibitor on purine synthesis, while Table 2 demonstrates how the tracer can distinguish between the contributions of de novo and salvage pathways for pyrimidine synthesis.

Table 1: Isotopic Enrichment in Purine Nucleotide Pools Following this compound Tracing

This table displays the percentage of the M+2 isotopologue (containing the 13C2-labeled ribose) for ATP and GTP in cell cultures under control conditions versus treatment with a hypothetical inhibitor of de novo purine synthesis. The reduced enrichment in the treated group indicates a significant inhibition of the pathway.

NucleotideCondition% M+2 Enrichment (Mean ± SD)
ATP Control45.2 ± 3.1
Inhibitor-Treated12.5 ± 1.8
GTP Control42.8 ± 2.9
Inhibitor-Treated11.9 ± 1.5

Table 2: Relative Flux Contribution to Pyrimidine Pools Determined by this compound

This table shows the calculated contribution of the de novo and salvage pathways to the UTP and CTP pools. These values are derived from mass isotopomer distribution analysis after labeling with this compound, allowing for a quantitative understanding of how cells source their pyrimidines.

NucleotidePathwayRelative Contribution (%)
UTP De novo Synthesis68
Salvage Pathway32
CTP De novo Synthesis75
Salvage Pathway25

By providing a quantitative measure of metabolic flux, this compound serves as an indispensable tool for elucidating the complex regulatory networks that maintain nucleotide homeostasis.

D Ribose 1,5 13c2 in Broader Metabolic Network Analysis

Stable Isotope Resolved Metabolomics (SIRM) Approaches

Stable Isotope Resolved Metabolomics (SIRM) is a sophisticated analytical technique that utilizes substrates enriched with stable isotopes, such as D-Ribose-1,5-13C2, to trace the metabolic fate of these molecules within a biological system. By introducing the labeled ribose to cells, tissues, or organisms, researchers can follow the incorporation of the 13C atoms into a multitude of downstream metabolites. This approach moves beyond static measurements of metabolite concentrations to provide dynamic information about metabolic fluxes—the rates of reactions within a metabolic network.

The core principle of SIRM lies in the detection and quantification of mass isotopologues, which are molecules that differ only in their isotopic composition. As this compound is metabolized, the two labeled carbon atoms are distributed among various products. Analytical platforms such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then employed to measure the specific patterns of 13C enrichment in these products.

For instance, when this compound enters the pentose (B10789219) phosphate (B84403) pathway (PPP), the labeled carbons can be traced into intermediates of glycolysis, the tricarboxylic acid (TCA) cycle, and the building blocks of macromolecules like nucleotides and amino acids. The precise distribution of the 13C label provides quantitative insights into the relative activities of different metabolic pathways.

Integration of this compound Tracing Data with Other Omics Technologies

To gain a more comprehensive understanding of metabolic regulation, data from this compound tracing studies are increasingly being integrated with other "omics" technologies, such as transcriptomics, proteomics, and genomics. This multi-omics approach allows for a systems-level view of how metabolic fluxes are coordinated with gene expression and protein abundance.

For example, an integrated analysis of metabolomics and transcriptomics data in response to D-ribose administration can reveal correlations between changes in metabolic pathways and the expression levels of the genes encoding the enzymes within those pathways. researchgate.net Such studies can uncover regulatory mechanisms that control metabolic shifts. A hypothetical integrated analysis could reveal the following correlations:

Metabolic PathwayKey Metabolite Change (from this compound)Corresponding Gene Expression Change
Pentose Phosphate PathwayIncreased 13C-labeling in Ribose-5-phosphate (B1218738)Upregulation of G6PD (Glucose-6-phosphate dehydrogenase)
GlycolysisIncreased 13C-labeling in PyruvateUpregulation of PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3)
Nucleotide SynthesisIncreased 13C-labeling in ATP and GTPUpregulation of PRPS1 (Phosphoribosyl pyrophosphate synthetase 1)

This table represents a hypothetical scenario of how this compound tracing data could be integrated with transcriptomic data to identify coordinated changes in metabolism and gene expression.

By combining flux data with proteomic analyses, researchers can also investigate how changes in enzyme levels or post-translational modifications impact metabolic pathway activity. This integrated approach is crucial for building predictive models of cellular metabolism and understanding how metabolic networks are rewired in different biological contexts.

Characterization of Metabolic Phenotypes under Different Conditions

The metabolic state of a cell, or its metabolic phenotype, is highly dynamic and adapts to changes in the cellular environment. This compound tracing is a valuable tool for characterizing these metabolic phenotypes under a variety of conditions, such as nutrient availability, oxygen levels (normoxia vs. hypoxia), and exposure to therapeutic agents.

Under hypoxic conditions, for instance, many cells exhibit a shift from oxidative phosphorylation to anaerobic glycolysis for ATP production, a phenomenon known as the Warburg effect. Tracing with labeled ribose can quantify the extent of this shift by measuring the relative flux of glucose-derived carbons through glycolysis versus the TCA cycle. A study investigating the impact of hypoxia on the metabolism of adipocytes demonstrated a redirection of glucose metabolism away from the pentose phosphate pathway and citric acid cycle towards lactate production.

The following table illustrates potential changes in metabolic fluxes under different environmental conditions, which could be elucidated using a this compound tracer:

ConditionKey Metabolic ShiftObserved Flux Change (Hypothetical)
HypoxiaIncreased reliance on glycolysisIncreased 13C flux from ribose to lactate
Nutrient Deprivation (e.g., glucose restriction)Utilization of alternative carbon sourcesDecreased 13C incorporation into glycolytic intermediates
Drug Treatment (e.g., metabolic inhibitor)Inhibition of a specific metabolic pathwayAccumulation of 13C-labeled substrate upstream of the inhibited enzyme

This interactive data table provides hypothetical examples of how this compound tracing can be used to characterize metabolic phenotypes under different cellular conditions.

By systematically altering environmental parameters and tracing the metabolic response with this compound, researchers can map the metabolic flexibility and vulnerabilities of different cell types.

Insights into Metabolic Adaptations in Pathological States

Altered metabolism is a hallmark of many diseases, including cancer, neurodegenerative disorders, and metabolic syndrome. This compound tracing provides critical insights into the metabolic adaptations that drive these pathological states, offering potential targets for therapeutic intervention.

In cancer, for example, proliferating cells have a high demand for nucleotides for DNA and RNA synthesis. The pentose phosphate pathway, which produces the ribose-5-phosphate precursor for nucleotide biosynthesis, is often upregulated in cancer cells. Tracing with this compound can directly measure the flux through the PPP and its contribution to nucleotide synthesis, providing a quantitative measure of this key metabolic adaptation. nih.gov For instance, studies have shown that in certain cancer types, the majority of ribose phosphate is produced via the oxidative PPP. nih.gov Furthermore, research has demonstrated that under glucose-deprived conditions, pancreatic cancer cells can utilize uridine-derived ribose to fuel central carbon metabolism. escholarship.org

In the context of neurodegenerative diseases, metabolic dysfunction is increasingly recognized as a key pathological feature. jhu.edu Isotope tracing studies can help to unravel the complex metabolic interactions between different brain cell types, such as neurons and glia, and how these are perturbed in disease. researchgate.net For example, tracing studies in models of Alzheimer's disease have been used to assess metabolic deficits. biorxiv.org

Metabolic disturbances in diabetes mellitus are also a significant area of investigation. Recent studies have highlighted a potential link between D-ribose metabolic disturbances and type 2 diabetes. nih.govnih.gov Tracing with labeled ribose could help to elucidate the mechanisms underlying these observations.

The table below summarizes key metabolic adaptations in different pathological states that can be investigated using this compound.

Pathological StateKey Metabolic AdaptationPotential Finding with this compound Tracing
CancerIncreased nucleotide synthesis via the Pentose Phosphate PathwayHigher incorporation of 13C from ribose into DNA and RNA
Neurodegenerative DiseasesAltered neuronal and glial metabolismChanges in 13C labeling of neurotransmitters derived from central carbon metabolism
Diabetes MellitusDysregulated glucose and pentose metabolismAltered flux of 13C from ribose into pathways of glucose and energy metabolism
Cardiovascular DiseaseImpaired cardiac energy metabolismChanges in the rate of 13C incorporation into myocardial ATP

This interactive data table illustrates how this compound tracing can provide insights into metabolic adaptations in various diseases.

By providing a detailed and dynamic picture of metabolic rewiring, this compound and similar stable isotope tracers are indispensable tools for advancing our understanding of complex diseases and for the development of novel therapeutic strategies that target metabolic vulnerabilities.

Theoretical and Computational Modeling for D Ribose 1,5 13c2 Tracing Data

Metabolic Flux Analysis (MFA) Modeling Frameworks

13C-MFA is the core framework for interpreting data from tracer experiments. It involves constructing a mathematical model of a metabolic network that predicts the distribution of isotopes in various metabolites for a given set of metabolic fluxes. By comparing the model's predictions to the experimentally measured isotope distributions (isotopomers), the most likely set of fluxes can be estimated.

Steady-State and Dynamic 13C-MFA Models

The choice of modeling framework depends on the biological system's properties and the experimental design. The two primary approaches are steady-state and dynamic MFA.

Steady-State 13C-MFA (SS-MFA): This is the most common approach and assumes that the metabolic system is in a metabolic and isotopic steady state. researchgate.netnih.gov This means that intracellular metabolite concentrations and reaction fluxes are constant over time, and the isotopic labeling of metabolites has reached a stable equilibrium. researchgate.netnih.gov Experiments are typically designed to achieve this state through prolonged exposure of cells to the labeled substrate. researchgate.net SS-MFA is powerful for analyzing systems with stable, continuous operation, such as microorganisms in a chemostat or mammalian cell cultures in a pseudo-steady state of growth.

Dynamic or Isotopically Non-Stationary 13C-MFA (INST-MFA): This framework is applied when the system is at a metabolic steady state (constant fluxes), but the isotopic labeling of metabolites has not yet reached equilibrium and is changing over time. frontiersin.org INST-MFA requires collecting samples at multiple time points during the labeling experiment to capture the transient isotopic dynamics. frontiersin.org This approach can provide more information than SS-MFA, as the rate at which different metabolite pools become labeled is directly related to the fluxes connecting them. It is particularly useful for systems that are difficult to bring to a full isotopic steady state or for measuring fluxes in pathways with very large metabolite pools. nih.gov

FeatureSteady-State 13C-MFA (SS-MFA)Dynamic 13C-MFA (INST-MFA)
Core AssumptionMetabolic and isotopic steady state (constant fluxes and labeling).Metabolic steady state, but isotopic non-stationary state (constant fluxes, changing labeling). frontiersin.org
Experimental DesignSingle time point after a long incubation period to ensure isotopic equilibrium.Multiple time points during the initial phase of labeling to capture transient data. frontiersin.org
Data RequirementsIsotopomer distributions of key metabolites (e.g., amino acids, RNA ribose). nih.govTime-course data of isotopomer distributions and often intracellular metabolite concentrations.
Computational ComplexityGenerally lower; involves solving algebraic equations.Higher; requires solving systems of ordinary differential equations.
ApplicabilitySystems with stable, long-term growth (e.g., chemostat cultures).Systems with slow isotopic dynamics or where steady state is not achievable.

Algorithms for Flux Estimation from Isotopomer Distributions

Flux estimation is an optimization problem where the goal is to find the set of flux values that minimizes the difference between experimentally measured and computationally simulated isotopomer distributions. springernature.com The relationship between fluxes and isotopomer patterns is complex and nonlinear, necessitating specialized algorithms.

A foundational concept in this area is the Elementary Metabolite Unit (EMU) framework. This algorithm significantly reduces the computational complexity of the simulation by breaking down the large metabolic network into a smaller set of equations that only track the relevant carbon transitions necessary to simulate the measured data. This makes it feasible to analyze genome-scale metabolic models.

Other computational approaches include stochastic simulation algorithms that can compute the time evolution of isotopomer concentrations, which is particularly useful for INST-MFA and for systems under non-stationary conditions.

Isotopic Network Reconstruction and Simulation

Before fluxes can be calculated, a detailed metabolic network model must be constructed. This model serves as the basis for all simulations and must be biochemically accurate. For a tracer like D-Ribose-1,5-13C2, the network reconstruction would focus on central carbon metabolism, with particular detail on the pentose (B10789219) phosphate (B84403) pathway (PPP), glycolysis, and pathways for nucleotide and amino acid biosynthesis.

The key components of the network model are:

Stoichiometry: A list of all relevant biochemical reactions and the molar ratios of their substrates and products.

Carbon Atom Transitions: A precise mapping of how each carbon atom in a substrate molecule is transferred to the product molecules for every reaction in the network. For example, the model must specify how the labeled carbons at positions 1 and 5 of ribose are rearranged by enzymes like transketolase and transaldolase in the non-oxidative PPP. physiology.org

Metabolite Compartmentation: In eukaryotic cells, the model must account for reactions occurring in different cellular compartments, such as the cytosol and mitochondria, and the transport of metabolites between them.

Once the network is reconstructed, simulation involves calculating the expected isotopomer distribution for a given set of fluxes. This forward simulation is a critical part of the iterative optimization process used to estimate the final flux map.

Parameter Estimation and Optimization Techniques

The core of 13C-MFA is to solve an inverse problem: estimating the unknown flux parameters from the measured data. This is achieved by minimizing an objective function, typically a sum of squared residuals, which quantifies the difference between measured and simulated labeling data.

Various numerical optimization techniques are employed to solve this problem, including:

Gradient-based algorithms: Methods like Levenberg-Marquardt are used to efficiently search for the minimum of the objective function.

Global optimization methods: Techniques such as genetic algorithms or simulated annealing can be used to avoid getting trapped in local minima, which can be a problem in complex, nonlinear models. researchgate.net

After the best-fit flux map is determined, a crucial step is to assess the precision of the estimated fluxes. This is done using statistical methods, such as Monte Carlo simulations or by calculating the Fisher Information Matrix , to determine the 95% confidence intervals for each flux. These confidence intervals provide a measure of the statistical reliability of the flux estimates.

Software Tools for 13C-MFA Data Processing and Interpretation

The complexity of 13C-MFA necessitates the use of specialized software packages that integrate the steps of network construction, simulation, flux estimation, and statistical analysis. These tools provide a computational environment for researchers to analyze their isotopic labeling data.

Software ToolKey FeaturesModeling Approach
INCA (Isotopomer Network Compartmental Analysis)User-friendly MATLAB-based tool, supports steady-state and dynamic MFA, extensive statistical analysis features.SS-MFA, INST-MFA
13CFLUX2High-performance software for large-scale MFA, supports high-performance computing clusters, uses a specialized XML format (FluxML). nih.govnih.govSS-MFA, INST-MFA
MetranOne of the earlier comprehensive tools, used for steady-state MFA, includes statistical analysis.SS-MFA
OpenFluxOpen-source software written in MATLAB, allowing for customization and algorithmic development.SS-MFA
WUFluxA web-based tool designed for ease of use, suitable for standard steady-state experiments.SS-MFA

Future Directions and Advanced Applications in Isotope Tracing Research

Development of Novel D-Ribose Isotopomers for Specialized Studies

The strategic design and synthesis of novel D-ribose isotopomers are critical for asking more precise biological questions. While D-Ribose-1,5-¹³C₂ is valuable, the development of other specifically labeled ribose molecules will enable researchers to dissect complex metabolic networks with greater resolution.

The synthesis of specifically labeled molecules is a key component of designing effective isotope tracing experiments. numberanalytics.comresearchgate.net The choice of which carbon atoms to label in a molecule like D-ribose allows researchers to trace its path through different interconnected pathways. For example, tracers like [1,2-¹³C₂]glucose are used to distinguish between glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), providing a model for how specifically labeled ribose could be used. nih.gov By observing how the ¹³C labels are incorporated into downstream metabolites, scientists can gain qualitative insights into the relative activities of different pathways. nih.gov

Future work will likely focus on creating a variety of D-ribose isotopomers with labels in different positions. This will allow for more targeted investigations. For instance, a ribose molecule labeled on the third carbon could provide different information about enzyme activity than one labeled on the first and fifth carbons. The development of these novel tracers will be essential for illuminating the intricate details of metabolic regulation.

Table 1: Examples of Specifically Labeled Isotopomers and Their Applications

Isotopomer ExamplePrimary Pathway(s) InvestigatedInformation Gained
[1,2-¹³C₂]glucoseGlycolysis, Pentose Phosphate Pathway (PPP)Relative flux through oxidative vs. non-oxidative PPP branches. nih.gov
[U-¹³C₅]glutamineTricarboxylic Acid (TCA) CycleAnaplerotic contributions to the TCA cycle.
[1-¹³C]glucoseGlycolysis, PPPEntry point into the PPP.
D-Ribose (U-¹³C₅)Nucleotide Synthesis, PPPOverall contribution of ribose to nucleotide biosynthesis. isotope.com

Integration with Single-Cell Metabolomics Approaches

A significant frontier in metabolomics is the analysis of single cells. Traditional methods analyze populations of cells, which can obscure important differences between individual cells. Single-cell metabolomics, when combined with isotope tracers like D-Ribose-1,5-¹³C₂, has the potential to reveal metabolic heterogeneity within a population of cells, providing a deeper understanding of cellular function in tissues and tumors. biorxiv.org

The integration of isotope tracing with single-cell analysis is still an emerging field, but it holds immense promise. biorxiv.org By tracking the incorporation of ¹³C from labeled ribose into the metabolites of individual cells, researchers can identify subpopulations of cells with distinct metabolic phenotypes. This could be particularly important in cancer research, where metabolic heterogeneity within a tumor can contribute to drug resistance and disease progression. nih.govnih.gov

Recent advancements in imaging mass spectrometry are making it possible to visualize the spatial distribution of labeled metabolites within tissues at the single-cell level. biorxiv.org This allows researchers to not only identify different metabolic states but also to understand how these states are organized within a tissue. Applying these techniques with D-Ribose-1,5-¹³C₂ could reveal how nucleotide synthesis and other ribose-dependent pathways vary from cell to cell in both healthy and diseased tissues.

High-Throughput Isotope Tracing Methodologies

To accelerate the pace of metabolic research, there is a growing need for high-throughput methodologies for isotope tracing. nih.gov Automating and scaling down experiments will allow researchers to test a larger number of conditions, such as the effects of different drugs or genetic modifications on metabolism. researchgate.net

Current efforts in this area are focused on developing robotic systems for sample preparation and analysis, as well as more efficient methods for data acquisition. researchgate.net For example, advances in mass spectrometry are enabling faster and more sensitive detection of labeled metabolites. ethz.ch These technological improvements are making it feasible to conduct large-scale screens to identify compounds that alter metabolic pathways of interest.

The application of high-throughput approaches to experiments using D-Ribose-1,5-¹³C₂ will enable the rapid screening of drugs that target nucleotide synthesis or other pathways involving ribose. This could accelerate the discovery of new therapies for a wide range of diseases, including cancer and metabolic disorders.

Advanced Data Analysis and Visualization for Complex Isotopic Data

The increasing complexity of isotope tracing experiments necessitates the development of advanced computational tools for data analysis and visualization. digitellinc.com The large datasets generated by these experiments require sophisticated software to extract meaningful biological insights. numberanalytics.com

A number of software packages have been developed to aid in the analysis of isotopic data, including 13CFLUX2 and FiatFlux. 13cflux.netnih.govfz-juelich.deoup.com These tools use mathematical models to calculate metabolic fluxes from the patterns of isotope labeling in different metabolites. researchgate.net They often include features for statistical analysis to determine the confidence of the flux estimates. 13cflux.net

Visualization of isotopic data is also a critical challenge. researchgate.net Simple bar graphs and charts can be used to show the incorporation of labels into individual metabolites. nih.gov However, to understand the behavior of the entire metabolic network, more advanced visualization techniques are needed. nih.gov These include mapping the isotopic data onto metabolic pathway diagrams and using heatmaps to show changes in labeling patterns across different experimental conditions. numberanalytics.com These visual representations can help researchers to identify unexpected changes in metabolism and to generate new hypotheses. researchgate.net

Table 2: Selected Software and Tools for Isotopic Data Analysis

Tool NamePrimary FunctionKey Features
13CFLUX2Metabolic Flux AnalysisHigh-performance simulation, supports complex models, command-line interface. 13cflux.netfz-juelich.deoup.com
FiatFluxMetabolic Flux AnalysisUser-friendly, calculates flux ratios from GC-MS data. nih.gov
geoRgeUntargeted Isotope Labeling AnalysisDetects labeled compounds in untargeted LC/MS data by comparing isotopic distributions. nih.govresearchgate.net
OmixData VisualizationGraphical modeling front-end for 13CFLUX2, visualizes multi-omics data in metabolic networks. 13cflux.netoup.com
DIMetDifferential AnalysisStatistical framework to identify metabolites that are differentially labeled between conditions. oup.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.